

# Unveiling the Spectroscopic Signature of Lasiokaurinin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lasiokaurinin*

Cat. No.: *B15596705*

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for **Lasiokaurinin**, an ent-kaurane diterpenoid of significant interest. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for its characterization, and presents logical workflows for its analysis.

**Lasiokaurinin**, a structurally complex natural product, has garnered attention for its potential biological activities. Its precise structural elucidation and characterization are paramount for any further investigation into its therapeutic potential. This guide aims to consolidate the key spectroscopic information to facilitate such research.

## Spectroscopic Data of Lasiokaurinin

The spectroscopic data presented below is attributed to the compound identified as Lasiokaurin in the scientific literature, which is understood to be synonymous with **Lasiokaurinin**. The data has been compiled from the primary literature reporting its isolation and characterization.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for the structural assignment of **Lasiokaurinin**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Lasiokaurinin** (500 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	4.88	d	10.5
5	2.59	d	10.5
6	5.30	s	
9	2.82	d	6.0
11 $\alpha$	2.05	m	
11 $\beta$	1.75	m	
12 $\alpha$	1.65	m	
12 $\beta$	1.50	m	
13	3.25	s	
14	4.21	d	6.0
17a	5.20	s	
17b	4.98	s	
18-CH <sub>3</sub>	1.15	s	
19-CH <sub>3</sub>	1.05	s	
20	4.35	d	12.0
4.15	d	12.0	
1-OAc	2.08	s	
7-OAc	2.15	s	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Lasiokaurinin** (125 MHz, CDCl<sub>3</sub>)

Position	$\delta$ (ppm)	Position	$\delta$ (ppm)
1	78.5	11	18.2
2	27.5	12	34.5
3	38.1	13	43.8
4	38.6	14	75.1
5	56.2	15	204.5
6	84.1	16	155.8
7	76.8	17	117.2
8	59.5	18	27.8
9	61.2	19	21.8
10	43.2	20	65.2
1-OAc (C=O)	170.5	7-OAc (C=O)	170.1
1-OAc (CH <sub>3</sub> )	21.2	7-OAc (CH <sub>3</sub> )	21.5

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is essential for determining its elemental composition.

Table 3: Mass Spectrometry Data for **Lasiokaurinin**

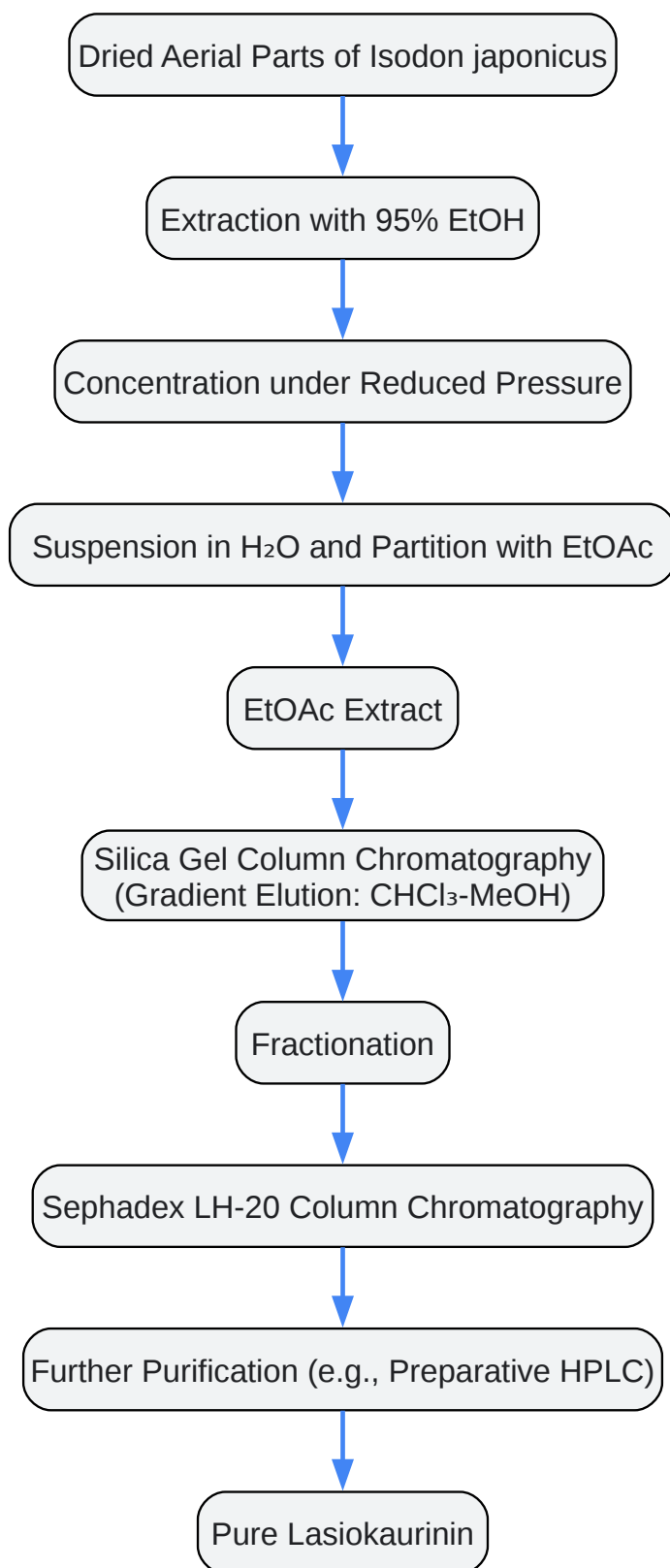
Technique	Ion	Observed m/z	Calculated m/z	Formula
HR-ESI-MS	[M+Na] <sup>+</sup>	487.1990	487.1995	C <sub>24</sub> H <sub>32</sub> O <sub>9</sub> Na

## Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Lasiokaurinin**.

## Isolation of Lasiokaurinin

**Lasiokaurinin** is typically isolated from the aerial parts of plants from the *Isodon* genus, such as *Isodon japonicus*. The general workflow for its isolation is as follows:



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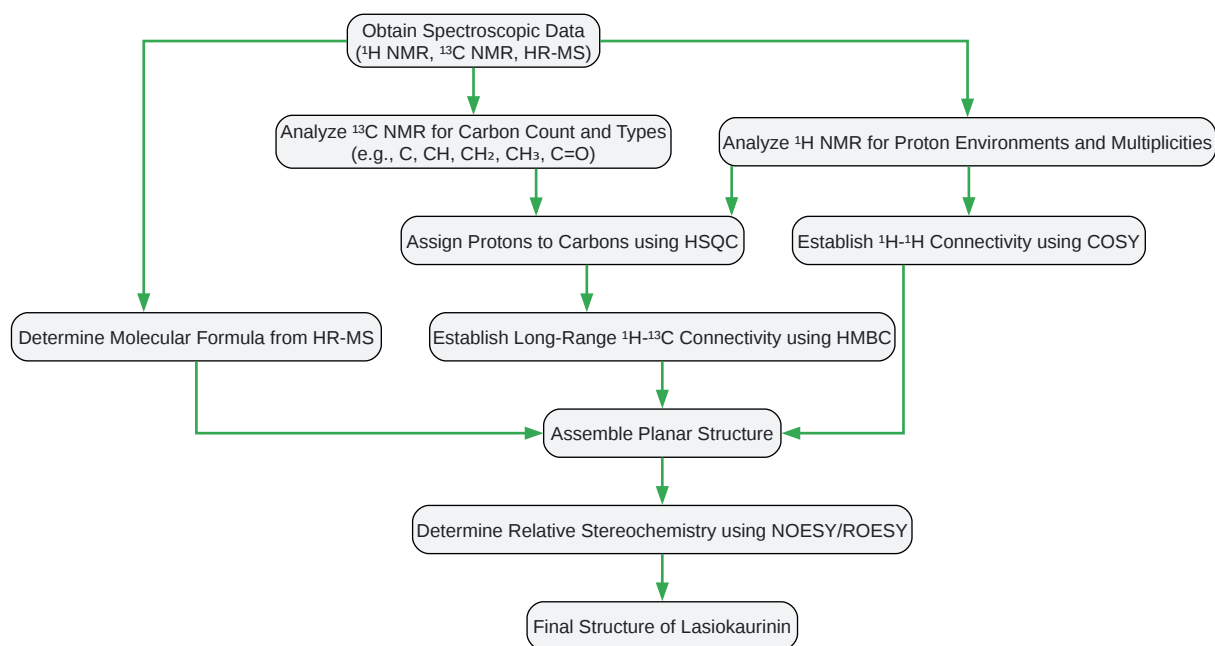
**Figure 1.** General workflow for the isolation of **Lasiokaurinin**.

## Spectroscopic Analysis

The structural elucidation of **Lasiokaurinin** was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a mass spectrometer to determine the elemental composition.

The logical process for structure elucidation from the spectroscopic data is outlined below:



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**Figure 2.** Logical workflow for the structure elucidation of **Lasiokaurinin**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)